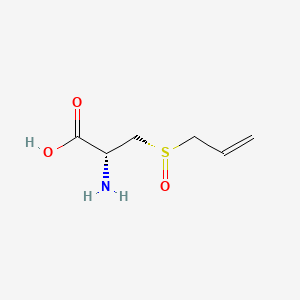
Cyclopentadienyl(formylcyclopentadienyl)iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane, cyclopentanecarbaldehyde, and iron are three distinct compounds, each with unique properties and applications. Cyclopentane is a highly flammable alicyclic hydrocarbon with the chemical formula C₅H₁₀, consisting of a ring of five carbon atoms each bonded with two hydrogen atoms . . Iron, a well-known metallic element with the symbol Fe, is essential in various industrial, biological, and chemical processes.
Métodos De Preparación
Cyclopentane: Cyclopentane can be synthesized through several methods. One common method involves the catalytic hydrogenation of benzene, where benzene is reacted with hydrogen in the presence of a catalyst . Another method is the distillation of petroleum, where cyclopentane is one of the many fractions obtained .
Cyclopentanecarbaldehyde: Cyclopentanecarbaldehyde can be prepared from cyclohexene via copper-catalyzed oxidation with persulfate . It can also be synthesized from mercuric sulfate and cyclohexene . Another method involves the hydrolysis of iodo ynol ether in hexanes-diethyl ether, followed by cyclization and acid treatment .
Iron: Iron is typically extracted from iron ores such as hematite and magnetite through a blast furnace process. The ore is reduced with carbon (coke) at high temperatures to produce molten iron, which can then be refined to produce various forms of iron and steel.
Análisis De Reacciones Químicas
Cyclopentane: Cyclopentane, as a saturated hydrocarbon, exhibits relatively low reactivity. it can undergo reactions such as oxidation and halogenation under certain conditions . For example, cyclopentane can be oxidized to cyclopentanone using oxidizing agents like potassium permanganate. Halogenation reactions with chlorine or bromine can produce cyclopentyl halides.
Cyclopentanecarbaldehyde: Cyclopentanecarbaldehyde can participate in various chemical reactions due to the presence of the aldehyde group. It can undergo oxidation to form cyclopentanecarboxylic acid and reduction to form cyclopentanol. Additionally, it can participate in condensation reactions to form cyclic compounds .
Iron: Iron is highly reactive and can undergo various chemical reactions, including oxidation, reduction, and complex formation. It readily reacts with oxygen to form iron oxides (rust) and can be reduced to its metallic form using reducing agents like carbon monoxide. Iron also forms complexes with various ligands, making it useful in coordination chemistry.
Aplicaciones Científicas De Investigación
Cyclopentane: Cyclopentane is used as a blowing agent in the manufacture of polyurethane insulating foam, replacing ozone-depleting agents . It is also used in the manufacture of synthetic resins and rubber adhesives . In scientific research, cyclopentane is used as a solvent and a standard in the calibration of laboratory equipment .
Cyclopentanecarbaldehyde: Cyclopentanecarbaldehyde is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Iron: Iron is essential in various scientific research applications, including materials science, biology, and chemistry. It is used in the synthesis of iron-based catalysts, magnetic materials, and as a component in various alloys. In biology, iron is a crucial element in hemoglobin and other metalloproteins.
Mecanismo De Acción
Cyclopentane: Cyclopentane’s primary mechanism of action in its applications is as a solvent and blowing agent. Its low boiling point and flammability make it suitable for these purposes.
Cyclopentanecarbaldehyde: Cyclopentanecarbaldehyde exerts its effects through its aldehyde group, which can undergo nucleophilic addition reactions. This reactivity allows it to participate in various organic synthesis reactions, forming new carbon-carbon bonds and functional groups .
Iron: Iron’s mechanism of action in biological systems involves its ability to undergo redox reactions, allowing it to participate in electron transfer processes. In hemoglobin, iron binds to oxygen, facilitating its transport in the bloodstream. In catalysis, iron’s ability to form complexes with various ligands enables it to catalyze a wide range of chemical reactions.
Comparación Con Compuestos Similares
Cyclopentane: Cyclopentane is similar to other cycloalkanes such as cyclopropane, cyclobutane, and cyclohexane. its five-membered ring structure gives it unique properties, such as lower ring strain compared to cyclopropane and cyclobutane .
Cyclopentanecarbaldehyde: Cyclopentanecarbaldehyde can be compared to other aldehydes like benzaldehyde and formaldehyde. Its cyclic structure provides different reactivity and physical properties compared to linear aldehydes .
Iron: Iron can be compared to other transition metals like cobalt and nickel. While all three metals can form similar coordination complexes, iron’s abundance and lower cost make it more widely used in industrial applications.
Propiedades
IUPAC Name |
cyclopentane;cyclopentanecarbaldehyde;iron |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O.C5H10.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h5-6H,1-4H2;1-5H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUVNIRGJKDPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC1.C1CCC(C1)C=O.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FeO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B7887366.png)
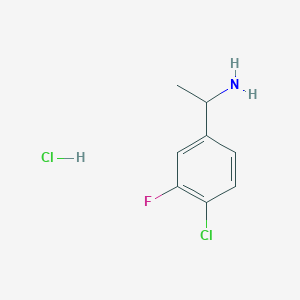
![5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B7887391.png)
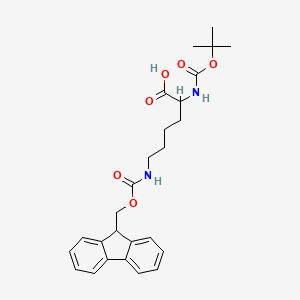
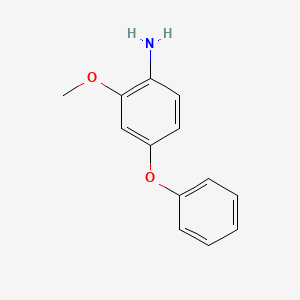
![sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B7887411.png)

![3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde](/img/structure/B7887429.png)
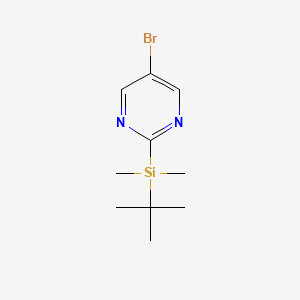

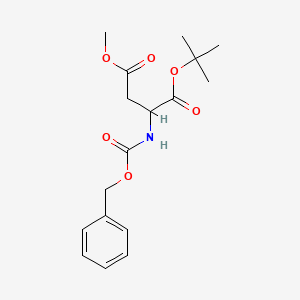
![2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-6-hydroxypyran-4-one](/img/structure/B7887468.png)
